molecular formula C7H5ClF3NO B1304661 3-Chloro-4-(trifluoromethoxy)aniline CAS No. 64628-73-5

3-Chloro-4-(trifluoromethoxy)aniline

Cat. No.: B1304661
CAS No.: 64628-73-5
M. Wt: 211.57 g/mol
InChI Key: ZPKUUNGPBSRPRM-UHFFFAOYSA-N
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Description

3-Chloro-4-(trifluoromethoxy)aniline, also known as 3-Cl-4-TFMA, is a trifluoromethoxy aniline compound. It is a versatile building block in organic synthesis, with a wide range of applications in medicinal chemistry, materials science, and chemical biology. This compound has been extensively studied due to its unique physical and chemical properties, which make it a valuable tool for researchers.

Scientific Research Applications

Vibrational Analysis and Non-Linear Optical Materials

The vibrational analysis of similar compounds to 3-Chloro-4-(trifluoromethoxy)aniline, such as 4-chloro-3-(trifluoromethyl)aniline, has been studied through Fourier Transform-Infrared and Fourier Transform-Raman techniques. These studies are significant for understanding the effects of substituent positions on the vibrational spectra. Such compounds have been considered potentially useful in non-linear optical (NLO) materials due to their molecular electrostatic potential and energy gap properties (Revathi et al., 2017).

Synthesis Processes

Research on the synthesis of derivatives of this compound has been conducted, focusing on high-yield, good-quality processes with minimal environmental pollution. For example, 3-chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)-ethoxy]aniline was synthesized from 2-Chloro-4-aminophenol, demonstrating the feasibility of synthesizing complex anilines with a focus on environmental sustainability (Wen Zi-qiang, 2007).

Organic Synthesis and Pharmaceutical Applications

This compound and its derivatives have been central in developing new methodologies for organic synthesis, particularly in creating pharmacologically and biologically active molecules. The synthesis of ortho-trifluoromethoxylated aniline derivatives is an example, where these compounds serve as valuable synthetic building blocks for pharmaceuticals, agrochemicals, and functional materials (Pengju Feng & Ming‐Yu Ngai, 2016).

Conformational Studies in Organometallic Chemistry

The compound has been studied for its conformational properties in organometallic contexts. For instance, research on η6-(4-(trifluoromethoxy)aniline)tricarbonylchromium has shown unique structural features important for understanding organometallic interactions and molecular geometries (F. Rose-munch et al., 1994).

Agrochemical Intermediates

Anilines with trifluoromethoxy groups, like this compound, play a role in synthesizing agrochemical intermediates. Studies have focused on optimizing synthesis processes for high yield and purity, essential for developing effective and safe agrochemical products (Ding Zhi-yuan, 2011).

Safety and Hazards

This compound is considered hazardous. It can cause skin and eye irritation. It is recommended to wear personal protective equipment, avoid getting the compound in eyes, on skin, or on clothing, and to use only under a chemical fume hood .

Properties

IUPAC Name

3-chloro-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKUUNGPBSRPRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Cl)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10378742
Record name 3-Chloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64628-73-5
Record name 3-Chloro-4-(trifluoromethoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10378742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-(trifluoromethoxy)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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